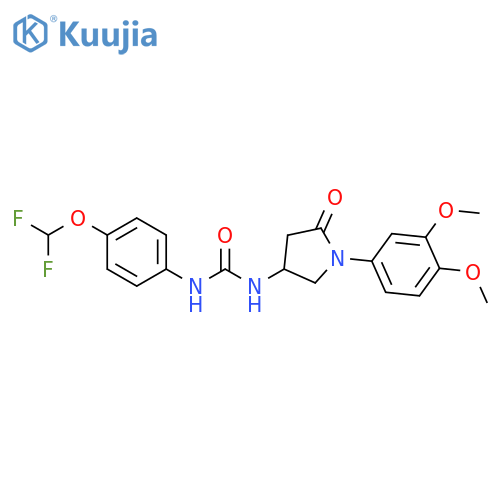Cas no 894022-66-3 (1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea)

1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
-
- インチ: 1S/C20H21F2N3O5/c1-28-16-8-5-14(10-17(16)29-2)25-11-13(9-18(25)26)24-20(27)23-12-3-6-15(7-4-12)30-19(21)22/h3-8,10,13,19H,9,11H2,1-2H3,(H2,23,24,27)
- InChIKey: PBMOZPZLBZRNOB-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(OC(F)F)C=C1)C(NC1CC(=O)N(C2=CC=C(OC)C(OC)=C2)C1)=O
1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2024-2643-50mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-25mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-4mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-10mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-100mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-15mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-2mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-10μmol |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-20μmol |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2024-2643-40mg |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894022-66-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylureaに関する追加情報
Introduction to 1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 894022-66-3)
1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 894022-66-3, belongs to a class of molecules that exhibit promising properties for further development in drug discovery and therapeutic applications. The structural framework of this molecule incorporates multiple functional groups, including difluoromethoxy, dimethoxyphenyl, and oxopyrrolidinylurea, which contribute to its distinctive chemical and pharmacological characteristics.
The difluoromethoxy group is a key feature of this compound, influencing its electronic properties and potential interactions with biological targets. This moiety has been widely studied for its ability to enhance binding affinity and metabolic stability in drug molecules. In contrast, the dimethoxyphenyl group introduces additional electronic and steric effects, further modulating the compound's behavior in biological systems. The presence of the oxopyrrolidin-3-ylurea moiety adds another layer of complexity, providing a scaffold that can interact with various biological receptors and enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with potential biological targets more effectively. Studies have suggested that the structural features of 1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea may make it a viable candidate for inhibiting certain kinases and enzymes involved in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors that can modulate these pathways without significant side effects.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex framework of this molecule. These techniques not only improve efficiency but also allow for greater customization of the molecular structure, enabling researchers to fine-tune its biological activity.
In terms of pharmacological activity, preliminary studies have indicated that 1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea may exhibit anti-inflammatory properties by interacting with specific cytokine receptors and signaling pathways. The combination of the difluoromethoxy, dimethoxyphenyl, and oxopyrrolidinylurea groups appears to synergize, creating a molecule with enhanced binding affinity and selectivity. This makes it an attractive candidate for further investigation in the development of novel therapeutic agents.
The potential applications of this compound extend beyond anti-inflammatory treatments. Its structural motifs are also relevant in the context of anticancer research, where similar scaffolds have shown promise in targeting various cancer-related pathways. The ability to modulate enzyme activity and receptor binding suggests that this molecule could be repurposed or further optimized for different therapeutic indications.
As research continues to evolve, the integration of machine learning and artificial intelligence into drug discovery processes is likely to accelerate the development of compounds like 1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea. These technologies can predict molecular properties and optimize synthetic routes more efficiently than traditional methods, potentially reducing the time and cost associated with drug development.
In conclusion, 1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylylurea (CAS No. 894022-66-3) represents a promising avenue in pharmaceutical research due to its unique structural features and potential biological activities. The ongoing exploration of its pharmacological properties and synthetic methodologies holds significant implications for future therapeutic developments. As our understanding of molecular interactions continues to advance, compounds like this are poised to play a crucial role in addressing complex medical challenges.
894022-66-3 (1-4-(difluoromethoxy)phenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea) Related Products
- 57790-52-0(9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester)
- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)
- 922-15-6(methyl 2-(chloromethyl)prop-2-enoate)
- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)
- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 736136-47-3(cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)
- 2418732-40-6(5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)
- 1218510-06-5(Methyl 2-cyclohexyl-2-(methylamino)acetate)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)




